molecular formula C14H17ClN2O B5329472 1-allyl-4-(3-chlorobenzoyl)piperazine

1-allyl-4-(3-chlorobenzoyl)piperazine

Cat. No. B5329472
M. Wt: 264.75 g/mol
InChI Key: UPJOVTWZSQQYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(3-chlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. The compound has been found to bind to the 5-HT1A and 5-HT2A receptors, as well as the D2 and D3 receptors. This binding leads to the modulation of neurotransmitter release, which in turn affects the behavior and mood of the individual.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a critical role in regulating mood, behavior, and cognition. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-4-(3-chlorobenzoyl)piperazine in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied, which makes it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. However, the limitations of using this compound include its potential toxicity and the need for appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for the research on 1-allyl-4-(3-chlorobenzoyl)piperazine. One potential direction is to investigate the compound's potential use in the treatment of other disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in drug discovery. The compound exhibits a wide range of pharmacological activities and has been investigated for its potential use in the treatment of various disorders. The compound's well-established synthesis method, high purity, and high yield make it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. Future research on this compound may lead to the development of novel drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-allyl-4-(3-chlorobenzoyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of an appropriate base such as triethylamine. The resulting intermediate is then reacted with allyl bromide in the presence of a palladium catalyst to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

1-allyl-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of various disorders such as schizophrenia, anxiety, and depression.

properties

IUPAC Name

(3-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(15)11-12/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJOVTWZSQQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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